1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid
Description
1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 374795-89-8) is a cyclohexane-based organic compound featuring a ketone group at the 4-position, a carboxylic acid functional group, and a 3-fluorophenyl substituent . Its molecular formula is C₁₃H₁₁FO₃, with a molecular weight of 236.24 g/mol. The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a precursor or intermediate .
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVDFRUNBGQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620731 | |
| Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496841-88-4 | |
| Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions include various substituted cyclohexanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
The structural nuances of these compounds significantly impact their applications:
- Pharmaceuticals : The 4-oxo group in this compound facilitates its use as a ketone precursor in drug synthesis, whereas cyclopentane derivatives (e.g., CAS 214262-97-2) are favored in rigid scaffold designs .
- Agrochemicals : Chlorine and bromine derivatives may offer enhanced pest resistance due to heavier halogens’ bioactivity, though fluorine’s electronegativity improves metabolic stability .
Biological Activity
1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₁F O₃ and features a cyclohexanecarboxylic acid structure with a fluorophenyl substituent. The presence of the fluorine atom can significantly influence the compound's electronic properties, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Effects : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins, influencing their activity.
- Halogen Bonding : The fluorine atom can participate in halogen bonding, which may enhance binding affinity to biological targets.
Anticancer Activity
A study investigating derivatives of cyclohexanecarboxylic acids found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.67 µmol/L against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| ZQL-4c | MCF-7 | 2.96 |
| ZQL-4c | MDA-MB-231 | 0.67 |
| ZQL-4c | SK-BR-3 | 0.79 |
Enzyme Inhibition Studies
Research on similar compounds has shown potential as inhibitors for various enzymes, including those involved in cholesterol metabolism. For example, studies have indicated that certain fluorinated compounds can effectively reduce cholesterol levels in animal models by inhibiting intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
